molecular formula C15H16FNO3 B5489593 6-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5489593
M. Wt: 277.29 g/mol
InChI Key: XOJNGFNJUPJPNF-UHFFFAOYSA-N
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Description

6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a fluorinated aromatic amine and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic amine. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The subsequent steps involve the formation of the cyclohexene ring and the carboxylic acid group through a series of cyclization and oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of fluorinated derivatives .

Scientific Research Applications

6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The cyclohexene carboxylic acid moiety can also play a role in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic amines and cyclohexene carboxylic acids. Examples include:

Uniqueness

What sets 6-[(4-Fluoro-2-methylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid apart is its combination of a fluorinated aromatic amine with a cyclohexene carboxylic acid moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-[(4-fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJNGFNJUPJPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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